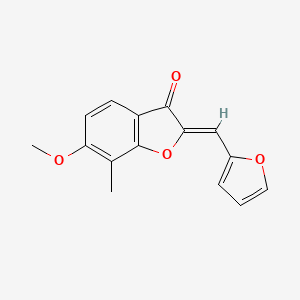![molecular formula C18H14ClN5O B2954954 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-25-1](/img/structure/B2954954.png)
5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and two phenyl rings, one of which is substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an experimental study, it’s difficult to predict the exact 3D structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Some properties that could be predicted include its polarity, solubility, and reactivity .科学的研究の応用
Apoptosis Inducers and Anticancer Agents
Compounds with structural similarities to 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole have been investigated for their ability to induce apoptosis and act as potential anticancer agents. For instance, derivatives of 1,2,4-oxadiazole have shown activity against breast and colorectal cancer cell lines, with their molecular targets identified as proteins involved in cancer cell survival and apoptosis pathways (Zhang et al., 2005).
Antimicrobial Activities
Some 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been synthesized and found to possess good or moderate activities against various microorganisms. These compounds offer a foundation for developing new antimicrobial agents, highlighting their potential use in combating bacterial and fungal infections (Bektaş et al., 2007).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties for metals in acidic environments. These studies have shown that specific substitutions on the 1,3,4-oxadiazole ring can significantly enhance their efficiency as corrosion inhibitors, providing insights into their application in protecting industrial materials (Ammal et al., 2018).
Photo-luminescent Properties
Research into new mesogens containing 1,3,4-oxadiazole fluorophores has demonstrated their potential in creating materials with desirable mesomorphic and photoluminescence properties. These materials are of interest for applications in optical and electronic devices, where controlled light emission and liquid crystal behavior are beneficial (Han et al., 2010).
Antibacterial Activity
Derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle have been prepared and tested for their antimicrobial activity against bacteria, mold, and yeast. These studies provide a basis for the development of new antibacterial compounds, contributing to the ongoing search for effective treatments for infectious diseases (Tien et al., 2016).
特性
IUPAC Name |
5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLNOGRXDWVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2954871.png)

![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)
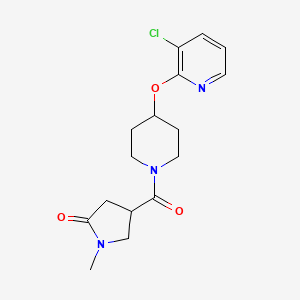
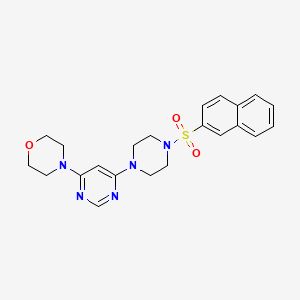


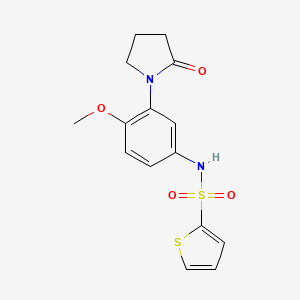
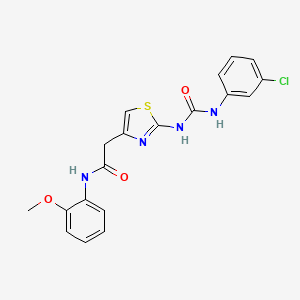

![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
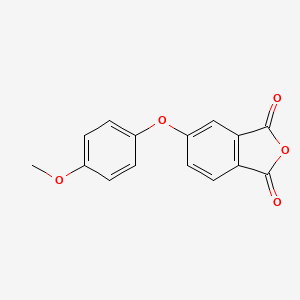
![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)
